molecular formula C22H25FN6O3 B2605921 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1013972-10-5

8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2605921
CAS No.: 1013972-10-5
M. Wt: 440.479
InChI Key: BYWFITVUXOZJKN-UHFFFAOYSA-N
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Description

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include a purine core, which is then functionalized through various chemical reactions such as alkylation, acylation, and nucleophilic substitution. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis would be scaled up using batch or continuous flow processes. The choice of method depends on factors like the availability of starting materials, cost, and environmental considerations. Process optimization would focus on maximizing efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce new functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace certain groups with others.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

“8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as antiviral or anticancer agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific biological target. It might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other purine derivatives with different substituents. Examples could be:

  • 8-(1H-pyrazol-1-yl)-1-(2-hydroxyethyl)-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-methoxyethyl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of “8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-ethoxyethyl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” lies in its specific substituents, which could confer unique biological activities or chemical properties compared to other purine derivatives.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-1-(2-ethoxyethyl)-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O3/c1-5-32-11-10-27-20(30)18-19(26(4)22(27)31)24-21(29-15(3)12-14(2)25-29)28(18)13-16-6-8-17(23)9-7-16/h6-9,12H,5,10-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWFITVUXOZJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C(N2CC3=CC=C(C=C3)F)N4C(=CC(=N4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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